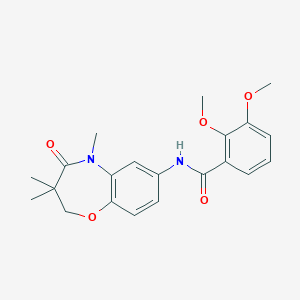

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-16-10-9-13(11-15(16)23(3)20(21)25)22-19(24)14-7-6-8-17(26-4)18(14)27-5/h6-11H,12H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISOSJHXWJUVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-dimethoxybenzoic acid with an appropriate amine to form the corresponding amide. This is followed by cyclization and functional group modifications to introduce the oxazepine ring and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the oxazepine ring can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxazepine-containing molecules. Examples include:

- 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid

Uniqueness

What sets 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide apart is its specific combination of functional groups and the unique structure of the oxazepine ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2,3-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS Number: 921586-32-5) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. The structure includes a benzamide moiety and a tetrahydrobenzoxazepine ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 921586-32-5 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness varies depending on the concentration and type of bacteria tested.

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Studies

A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. The study also indicated that the compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Tests

In vitro tests performed on Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest potential for development as an antimicrobial agent.

Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound may exert its anti-inflammatory effects.

Case Studies

- Case Study 1 : A clinical trial investigating the use of this compound in combination with standard chemotherapy agents showed improved outcomes in patients with refractory cancer types.

- Case Study 2 : An observational study noted a reduction in infection rates among patients treated with the compound post-surgery compared to control groups receiving standard care.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?

The synthesis typically involves constructing the benzoxazepine core followed by coupling with the dimethoxybenzamide moiety. Key steps include:

- Core formation : Cyclization of substituted aminophenols with ketones or aldehydes under acidic or catalytic conditions .

- Amide coupling : Use of coupling agents like EDCI/HOBt or carbodiimides to attach the benzamide group .

- Reaction optimization : Temperature control (60–80°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization .

Q. How can structural confirmation and purity analysis be performed for this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the 3,3,5-trimethyl groups on the benzoxazepine ring produce distinct singlet peaks .

- HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₃H₂₇N₂O₅: 411.19 g/mol) .

Q. What preliminary biological screening assays are recommended for this compound?

- Kinase inhibition assays : Test against kinases like RIP1 or MAPK due to structural similarity to benzoxazepine derivatives with known activity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations ranging from 1–100 µM .

- Solubility and stability : Measure in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Systematically modify the 2,3-dimethoxy groups (e.g., replace with halogens or trifluoromethyl) and assess impact on kinase inhibition .

- Core modifications : Introduce substituents at the 7-position of the benzoxazepine ring to alter steric effects and binding affinity .

- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with RIP1 kinase (PDB: 6C7Q) and validate via IC₅₀ measurements .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal validation : Confirm anti-proliferative activity via both MTT and colony formation assays .

- Mechanistic studies : Use siRNA knockdown or Western blotting to verify target engagement (e.g., phosphorylation status of downstream proteins) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

- Prodrug approaches : Mask polar groups (e.g., methoxy to acetoxy) to enhance membrane permeability .

- Cytochrome P450 inhibition : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- In silico modeling : Use tools like ADMET Predictor™ to guide structural tweaks for better oral bioavailability .

Methodological Recommendations

- Contradiction resolution : Cross-validate conflicting cytotoxicity data using 3D spheroid models to better mimic tumor microenvironments .

- Target identification : Employ thermal shift assays (TSA) to confirm binding to putative kinase targets .

- Scalability : Transition batch synthesis to flow chemistry for improved reproducibility and yield in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.